molecular formula C14H12N2O7S B1599067 Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate CAS No. 84100-72-1

Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate

Cat. No. B1599067
CAS RN: 84100-72-1
M. Wt: 352.32 g/mol
InChI Key: OTBMPEMZTDBNAF-UHFFFAOYSA-N
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Description

Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate , also known as Nuclear Fast Red , is a synthetic dye commonly used in histology and biological staining. Its chemical formula is C14H8NNaO7S . The compound belongs to the anthraquinone class of dyes and is characterized by its intense red color. It serves as a counterstain for nuclei and renal collecting ducts in tissue sections .


Synthesis Analysis

The synthesis of Nuclear Fast Red involves the reaction of anthraquinone derivatives with sulfonating agents. The specific synthetic pathway may vary, but it typically includes steps such as diazotization, coupling, and sulfonation. The resulting compound is the sodium salt of 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid .


Molecular Structure Analysis

The molecular structure of Nuclear Fast Red consists of an anthraquinone core with an attached sulfonate group. The presence of amino and hydroxyl groups contributes to its water solubility and reactivity. The sodium ion (Na+) balances the charge, making it a water-soluble salt .


Chemical Reactions Analysis

Nuclear Fast Red is primarily used for staining cell nuclei. It binds to nucleic acids, particularly DNA, resulting in a vivid red color. Its anthraquinone chromophore absorbs light in the visible spectrum, allowing it to be visualized under a microscope. In combination with other dyes, it aids in distinguishing cellular structures .


Physical And Chemical Properties Analysis

  • Storage : Room temperature

Scientific Research Applications

Applications in Chemical Synthesis and Characterization

  • Research on the chemical synthesis and characterization of related compounds demonstrates the versatility and importance of such chemicals in creating new materials with potential applications in various scientific fields. For instance, studies on the oxidative intramolecular disulfide coupling of ferrocenyl dithiophosphonates highlight the creation of new compounds through specific chemical reactions, leading to substances with unique properties useful for further chemical analysis and potential applications in materials science (Pillay et al., 2015).

Environmental and Industrial Applications

  • The recovery of ammonium from basic and slight acidic solutions using sulphonated cation exchangers reflects the practical application of similar ammonium compounds in environmental management and industrial processes. Such research is crucial for developing more efficient methods to treat waste and recover valuable resources from industrial by-products (Gefenienė et al., 2006).

Analytical Chemistry Applications

  • Studies in analytical chemistry , such as the fluorimetric determinations by ion-pair extraction involving the study of fluorescent anion 9,10-dimethoxyanthracene-2-sulphonate, showcase the application of similar compounds in developing sensitive and specific analytical methods. These methods have implications for detecting and quantifying chemical species in various matrices, indicating the compound's role in enhancing analytical capabilities (Borg et al., 1973).

Research on Catalysis and Chemical Reactions

  • The role of specific compounds in catalysis and chemical reactions , such as the Ullmann condensation reaction , is a vital area of study. This research can uncover new pathways and mechanisms for chemical synthesis, offering insights into more efficient, sustainable, and cost-effective chemical processes (Tuong & Hida, 1974).

Material Science and Engineering

  • Research on material science and engineering explores the development of novel materials with enhanced properties. For example, studies on the synthesis and antitumor activity of new xanthotoxin derivatives demonstrate how chemical compounds can be modified to obtain substances with potential biomedical applications (Abdel Hafez et al., 2009).

Safety And Hazards

  • Safety Information : Handle with care; follow standard laboratory safety protocols

Future Directions

Research on Nuclear Fast Red continues to explore its applications beyond histology. Investigating its interactions with other biomolecules, optimizing staining protocols, and developing novel derivatives are potential future directions. Additionally, understanding its environmental impact and exploring eco-friendly alternatives are essential for sustainable use .

: Sigma-Aldrich Product Information

properties

IUPAC Name

azanium;4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO7S.H3N/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBMPEMZTDBNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)[O-])O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232989
Record name Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate
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Molecular Weight

352.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate

CAS RN

84100-72-1
Record name 2-Anthracenesulfonic acid, 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-, ammonium salt (1:1)
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Record name Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate
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Record name Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium 4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxoanthracene-2-sulphonate
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Record name Nuclear Fast Red Ammonium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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